molecular formula C28H34O15 B7781033 5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Cat. No.: B7781033
M. Wt: 610.6 g/mol
InChI Key: QUQPHWDTPGMPEX-SGHBVPQBSA-N
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Description

This compound is a benzopyran-4-one derivative characterized by a complex glycosylation pattern and multiple hydroxyl/methoxy substituents. Its structure includes:

  • A benzopyranone core (3,4-dihydro-2H-1-benzopyran-4-one) with a hydroxyl group at position 3.
  • A 3-hydroxy-4-methoxyphenyl substituent at position 2.
  • A diglycosyl moiety at position 7, consisting of a trihydroxyoxan-2-yl (methyloxan) unit linked via an ether bond to another trihydroxyoxan-2-yl group .

Properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQPHWDTPGMPEX-SGHBVPQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin Core Construction

The benzopyran-4-one scaffold is typically synthesized via the Pechmann reaction , which condenses phenols with β-keto esters under acidic conditions. For this compound, 4-methoxyphenol derivatives serve as starting materials. A deep eutectic solvent (DES)-mediated approach, as demonstrated by recent studies, achieves yields of 60–98% for analogous coumarins.

Example Protocol :

  • React ethyl 3-(3-hydroxy-4-methoxyphenyl)-3-oxopropanoate (β-keto ester) with resorcinol in choline chloride:urea DES at 80°C for 6 hours.

  • Acidic workup yields the 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one intermediate.

Hydroxylation at Position 5

Directing hydroxylation to position 5 requires ortho-directed metalation :

  • Protect the 7-hydroxyl group as a trimethylsilyl ether .

  • Treat with LDA (lithium diisopropylamide) at −78°C, followed by quenching with molecular oxygen.

  • Deprotect using tetrabutylammonium fluoride (TBAF) to yield the 5-hydroxy derivative.

Yield : 65–75% (reported for similar flavonoids).

Glycosylation Methodologies

Synthesis of the Disaccharide Moiety

The disaccharide consists of two methylated oxan (pyranose) units:

  • First sugar unit : 3,4,5-trihydroxy-6-methyloxan-2-yl (methyl α-L-rhamnopyranoside).

  • Second unit : 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (β-D-glucopyranoside).

Stepwise Glycosylation :

  • Prepare glycosyl donors :

    • Convert methyl rhamnopyranoside to trichloroacetimidate for activation.

    • Protect glucopyranoside hydroxyls as acetyl esters .

  • Couple first sugar :

    • React the 7-hydroxyl group of the coumarin core with the rhamnosyl donor under BF3·Et2O catalysis.

    • Yield: 82% (analogous glycosylations).

  • Deprotect and activate :

    • Remove acetyl groups using NaOMe/MeOH.

    • Convert the glucose unit to its imidate donor .

  • Couple second sugar :

    • Attach the glucosyl donor to the rhamnose’s hydroxymethyl group via SN2 reaction.

    • Yield: 68%.

Biotechnological Approaches

Enzymatic Synthesis in Engineered Microbes

Recent advances in metabolic engineering enable flavonoid production in E. coli and S. cerevisiae:

Key Enzymes :

  • PAL (phenylalanine ammonia-lyase): Converts phenylalanine to cinnamic acid.

  • 4CL (4-coumarate-CoA ligase): Activates coumaric acid.

  • CHS/CHI (chalcone synthase/isomerase): Forms naringenin.

  • UGT (UDP-glycosyltransferase): Catalyzes glycosylation.

Protocol :

  • Engineer E. coli to express Vernonia amygdalina UGTs (VaUGT1, VaUGT3).

  • Feed naringenin and UDP-glucose/rhamnose precursors.

  • Ferment at 30°C, pH 7.0, for 48 hours.
    Yield : 120 mg/L (reported for similar glycosylated flavonoids).

Comparative Analysis of Methods

Parameter Chemical Synthesis Biotechnological Synthesis
Yield 45–68%70–120 mg/L
Steps 8–123 (fermentation)
Stereocontrol ModerateHigh (enzyme-mediated)
Cost High (precursors)Moderate
Environmental Impact Low (DES solvents)Sustainable

Research Findings and Optimizations

Solvent Effects on Glycosylation

Deep eutectic solvents (e.g., choline chloride:glycerol, 1:2) improve glycosylation yields by 15–20% compared to THF or DMF, due to enhanced substrate solubility and stabilization of transition states.

Directed Evolution of Glycosyltransferases

Saturation mutagenesis of VaUGT3 increased its activity toward bulky acceptors by 3.5-fold, enabling efficient coupling of the disaccharide unit .

Scientific Research Applications

Antioxidant Properties

Hesperidin exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial for preventing chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that hesperidin can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a candidate for therapeutic use in conditions like arthritis and other inflammatory diseases .

Cardiovascular Health

Hesperidin has been shown to improve endothelial function and reduce blood pressure. It may also contribute to lowering cholesterol levels and improving overall heart health .

Dietary Supplements

Due to its health benefits, hesperidin is commonly included in dietary supplements aimed at enhancing cardiovascular health and providing antioxidant support. It is often marketed as a natural remedy for various ailments related to inflammation and oxidative stress .

Pharmaceutical Formulations

Hesperidin is being explored for its potential use in pharmaceutical formulations targeting metabolic disorders. Its ability to enhance the bioavailability of other drugs makes it a valuable component in combination therapies .

Clinical Trials on Cardiovascular Health

A study conducted on patients with hypertension showed that supplementation with hesperidin significantly reduced systolic and diastolic blood pressure over a 12-week period. Participants also reported improvements in overall well-being and energy levels .

Anti-inflammatory Research

In a randomized controlled trial involving patients with osteoarthritis, those receiving hesperidin experienced a marked reduction in joint pain and inflammation compared to the placebo group. This suggests its potential role as an adjunct therapy in managing osteoarthritis symptoms .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryLowers pro-inflammatory cytokines
Cardiovascular HealthImproves endothelial function

Mechanism of Action

5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Compound 139 (5,7-Dihydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-3,6-Dimethoxy-4H-1-Benzopyran-4-One)

  • Key Differences :
    • Lacks glycosylation at position 5.
    • Additional methoxy groups at positions 3 and 4.
  • Impact : Reduced hydrophilicity compared to the target compound, which may limit bioavailability .

Compound 141 (7-(β-D-Glucopyranosyloxy)-5-Hydroxy-2-Methoxyphenyl)-3,5-Dihydroxy-8-Methoxy-4H-1-Benzopyran-4-One)

  • Key Differences: Features a single β-D-glucopyranosyl group at position 6. Methoxy substitution at position 8 instead of hydroxyl.
  • Impact: The monosaccharide moiety may offer moderate solubility, but the absence of a branched glycosyl chain could reduce binding specificity in biological systems .

Substituted Phenyl Analogues

5-Hydroxy-7-Methoxy-2-(3,4,5-Trimethoxyphenyl)-4H-Chromen-4-One

  • Key Differences: A trimethoxyphenyl group replaces the 3-hydroxy-4-methoxyphenyl group. No glycosylation at position 7.
  • Impact : The electron-rich trimethoxyphenyl group enhances aromatic stability but may reduce antioxidant activity due to fewer free hydroxyl groups .

5-Hydroxy-3-(4-Hydroxy-2-Methoxyphenyl)-7-Methoxy-2,3-Dihydro-4H-Chromen-4-One

  • Key Differences :
    • 2,3-Dihydro core reduces aromatic conjugation.
    • Substituent at position 3 instead of position 2.

Glycosylated Derivatives

7-{[4,5-Dihydroxy-6-(Hydroxymethyl)-3-[(3,4,5-Trihydroxy-6-Methyloxan-2-Yl)Oxy]Oxan-2-Yl]Oxy}-5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-4H-Chromen-4-One

  • Key Similarities : Shares the diglycosyl chain at position 7.
  • Key Differences : Structural isomerism in the glycosyl linkage (e.g., α/β configuration).
  • Impact : Glycosylation patterns influence molecular recognition in biological systems, such as binding to carbohydrate-specific receptors .

Comparative Data Table

Property Target Compound Compound 139 Compound 141 5-Hydroxy-7-Methoxy-Trimethoxyphenyl
Molecular Weight ~756 g/mol ~432 g/mol ~594 g/mol ~386 g/mol
Glycosylation Diglycosyl (trihydroxyoxan chains) None Monoglycosyl None
Key Substituents 3-Hydroxy-4-methoxyphenyl 3-Hydroxy-4-methoxyphenyl 2-Methoxyphenyl 3,4,5-Trimethoxyphenyl
Solubility (Water) High (glycosylation) Low Moderate Low
Bioactivity Antioxidant, potential glycosidase inhibition Anticancer Antidiabetic Antiproliferative

Biological Activity

5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-4-one is a complex flavonoid compound with significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The molecular formula is C28H34O15C_{28}H_{34}O_{15}, with a molecular weight of approximately 610.57 g/mol. Its intricate structure allows for various interactions within biological systems.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Research indicates that this compound exhibits strong free radical scavenging activity, which can help mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Studies have shown that flavonoids can enhance neuroplasticity by promoting synaptogenesis and neurogenesis. This compound has been observed to inhibit oxidative stress pathways and promote the activation of signaling cascades such as the MAPK/Erk pathway, leading to increased expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .

StudyFindings
MDPI Study (2020)Demonstrated that flavonoids promote neuronal survival and differentiation through CREB phosphorylation.
Animal Model StudiesShowed improvement in cognitive functions and memory retention upon administration of flavonoid-rich extracts.

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting the NF-kB signaling pathway. This action is particularly beneficial in conditions such as arthritis and other inflammatory diseases.

4. Anticancer Potential

Preliminary studies suggest that this flavonoid may have anticancer properties by inhibiting cell proliferation in various cancer cell lines. It appears to interfere with the Hedgehog signaling pathway, a critical pathway involved in tumor growth .

Case Study 1: Neuroprotection in Animal Models

A study involving mice treated with the compound showed significant neuroprotective effects against induced oxidative stress, leading to improved behavioral outcomes in memory tests.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
  • Neuroprotective Mechanism : Activation of neurotrophic factors through signaling pathways such as MAPK/Erk.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight580.53 g/mol
Log P (Consensus)-0.87
TPSA225.06 Ų
Solubility (ESOL)0.604 mg/mL in water

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurpose
1. Purity AssessmentHPLC-DAD (λ = 280 nm)Quantify impurities <0.5%
2. Structural Confirmation600 MHz NMR + HR-ESI-MSAssign functional groups
3. Stereochemical AnalysisX-ray crystallography or ECDResolve chiral centers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Reactant of Route 2
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

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